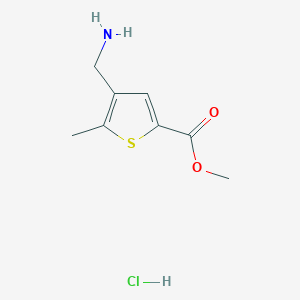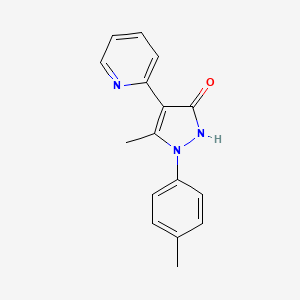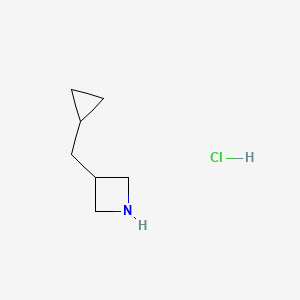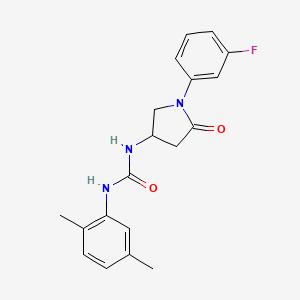![molecular formula C13H17ClN2O4S B2395699 2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide CAS No. 1808586-75-5](/img/structure/B2395699.png)
2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is commonly referred to as "compound X" in scientific literature.
作用機序
The mechanism of action of 2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, the compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammation. By inhibiting PDE4, compound X can reduce inflammation in the body. Additionally, it has been shown to have activity against certain cancer cell lines, although the mechanism of this activity is not yet fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties, as mentioned earlier. Additionally, it has been shown to have an effect on the immune system, specifically on the activity of T cells. The compound has been shown to inhibit the activity of T cells, which play a role in the immune response.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide in lab experiments is its potential as a therapeutic agent. The compound has shown promising results in inhibiting the activity of certain enzymes and receptors, making it a potential candidate for drug development. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, which further adds to its potential as a therapeutic agent.
However, one of the limitations of using this compound in lab experiments is its relatively high cost. The synthesis method for compound X involves several steps, which can be time-consuming and expensive. Additionally, the compound is not yet widely available, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide. One potential direction is further investigation into the mechanism of action of the compound. Specifically, more research is needed to determine how the compound inhibits the activity of certain enzymes and receptors, and how this activity can be harnessed for therapeutic purposes.
Another potential direction is the development of new synthetic methods for compound X. This could involve optimizing the current synthesis method to increase yields and reduce costs, or developing new methods altogether.
Finally, there is potential for further research into the applications of compound X in various fields, including medicinal chemistry and biochemistry. Specifically, more research is needed to determine the full extent of the compound's anti-inflammatory and anti-cancer properties, and how these properties can be used to develop new therapeutic agents.
合成法
The synthesis of 2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide involves a series of chemical reactions, starting with the reaction of 2-chloro-6-methylpyridine-4-carboxylic acid with oxan-2-ylmethylamine. The resulting intermediate is then reacted with methanesulfonyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of pure compound X.
科学的研究の応用
2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. The compound has shown promising results in inhibiting the activity of certain enzymes and receptors, making it a potential candidate for drug development. Furthermore, it has been shown to have anti-inflammatory and anti-cancer properties, which further adds to its potential as a therapeutic agent.
特性
IUPAC Name |
2-chloro-6-methyl-N-(oxan-2-ylmethylsulfonyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-9-6-10(7-12(14)15-9)13(17)16-21(18,19)8-11-4-2-3-5-20-11/h6-7,11H,2-5,8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJYXNRPKYPBPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)NS(=O)(=O)CC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2395619.png)
![3-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2395621.png)

![2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395624.png)




![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide](/img/structure/B2395631.png)
![2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide](/img/structure/B2395632.png)
![ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2395633.png)


